molecular formula C11H24N2 B15277497 N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine

Cat. No.: B15277497
M. Wt: 184.32 g/mol
InChI Key: VCUPVGSLQPSMLF-UHFFFAOYSA-N
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Description

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a cyclohexyl scaffold symmetrically substituted with both a primary amine and an isopropylamine group, making it a potential multi-functional building block or a novel amine compound in its own right . Compounds with similar structural motifs, such as the closely related N -((4-(Aminomethyl)cyclohexyl)methyl)-2-methylpropan-2-amine, are often utilized in research as synthetic intermediates or as core structures for the development of novel pharmacologically active molecules . The presence of multiple nitrogen atoms allows this compound to serve as a versatile Mannich base derivative. Mannich bases are a structurally diverse class of compounds known for their wide range of biological activities, which are extensively explored in modern drug design . Researchers investigate such compounds for their potential as anticancer, cytotoxic, antibacterial, and antifungal agents, among other activities . The structural flexibility of the diamino-substituted cyclohexane core allows researchers to study its interactions with various biological targets and explore Structure-Activity Relationships (SAR) to optimize for desired pharmacological properties . Applications & Research Value: This compound is primarily used in research settings as a key intermediate in organic synthesis and medicinal chemistry. Its value lies in its potential to be further functionalized to create libraries of compounds for high-throughput screening. It may also be of interest in the design of ligands for receptors or as an inhibitor of specific enzymes, following the broader trends observed with structurally complex amines . Handling & Safety: This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-[[4-(aminomethyl)cyclohexyl]methyl]propan-2-amine

InChI

InChI=1S/C11H24N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h9-11,13H,3-8,12H2,1-2H3

InChI Key

VCUPVGSLQPSMLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine typically involves the reaction of cyclohexylmethylamine with propan-2-amine under specific conditions. One common method involves the use of a reductive amination process, where the cyclohexylmethylamine is reacted with formaldehyde and propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketones, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclohexyl ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares "N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine" with structurally related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-Aminomethylcyclohexylmethyl-propan-2-amine C₁₁H₂₃N₂ 183.32 N/A
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Cyclohexyl-naphthylmethyl-propan-2-amine C₂₁H₂₉N 295.47
N-(4-Methoxybenzyl)propan-2-amine 4-Methoxybenzyl-propan-2-amine C₁₁H₁₇NO 179.26
1-(4-Methoxyphenyl)propan-2-amine 4-Methoxyphenyl-propan-2-amine C₁₀H₁₅NO 165.23
N-((1-(Aminomethyl)cyclohexyl)methyl)-2-(4-((1-(aminomethyl)cyclohexyl)methyl)piperazin-1-yl)ethan-1-amine Bis(aminomethylcyclohexylmethyl)-piperazine-ethylamine C₂₃H₄₈N₆ 408.68

Key Observations:

  • Cyclohexyl vs. Aryl Substituents: The target compound’s cyclohexyl-aminomethyl group contrasts with naphthyl (e.g., ) or methoxyphenyl (e.g., ) substituents in analogs.
  • Branched vs. Linear Amines : The propan-2-amine moiety introduces steric hindrance compared to linear amines (e.g., 1-(4-methoxyphenyl)propan-2-amine ), which could influence receptor selectivity.

Physicochemical Properties

Property This compound N-(4-Methoxybenzyl)propan-2-amine 1-(4-Methoxyphenyl)propan-2-amine
Boiling Point (°C) N/A 254 N/A
Density (g/cm³) N/A 0.951 N/A
LogP Estimated ~2.5 (cyclohexyl enhances lipophilicity) 1.82 1.45
Water Solubility Low (amine functionality) Low Moderate

Chirality and Stereochemical Impact

  • The target compound’s 4-aminomethylcyclohexyl group introduces conformational rigidity, which may influence enantioselective interactions. For example, N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine was resolved into (−)- and (+)-enantiomers with >99% ee, demonstrating the importance of stereochemistry in biological targeting .

Biological Activity

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine, commonly referred to as a cyclohexyl derivative of propan-2-amine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, showcasing its potential in various therapeutic areas.

Anticancer Activity

Recent research indicates that derivatives of aminomethyl cyclohexyl compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) at low micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
4-(Aminomethyl)cyclohexyl derivativeA5490.08
Mannich base derivativeHeLa2.0
Ethyl 2-substituted aminothiazoleHT290.05

The mechanism by which this compound exerts its effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, leading to reduced viability.
  • Selective Toxicity : Preliminary data suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexyl ring or the amine group can significantly alter potency and selectivity.

Key Findings in SAR Studies :

  • Hydrophobic Interactions : Compounds with larger hydrophobic groups attached to the cyclohexyl ring demonstrated enhanced anticancer activity due to better membrane permeability.
  • Amino Group Modifications : Variations in the amino group (e.g., substituting with different alkyl chains) can influence receptor binding affinity and selectivity for cancer cell types .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Study on Lung Cancer Cells : A derivative was tested against A549 cells, showing an IC50 value of 0.08 µM, indicating potent anticancer activity .
  • In Vivo Efficacy : In murine models, similar compounds demonstrated significant tumor growth inhibition compared to control treatments, suggesting promising therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine, and what critical reaction conditions must be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Reductive amination : Reacting a cyclohexane derivative (e.g., 4-(aminomethyl)cyclohexanecarboxaldehyde) with isopropylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
  • Nucleophilic substitution : Using halogenated cyclohexyl intermediates with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Critical Conditions :

  • Temperature control (20–80°C) to prevent side reactions.
  • Solvent selection (e.g., THF for LiAlH₄; DMF for SN2 reactions).
  • Purification via column chromatography or recrystallization to isolate the amine product.

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Key ChallengesEvidence Source
Reductive AminationNaBH₄, MeOH, 0–25°C60–75Over-reduction of intermediates
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C45–55Competing elimination reactions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.5–3.0 ppm (N-CH₂ groups), and δ 1.4–1.8 ppm (cyclohexyl protons) .
    • ¹³C NMR : Peaks at 45–50 ppm (amine-attached carbons) and 25–30 ppm (cyclohexyl CH₂) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 199.3 (calculated for C₁₁H₂₃N₂) with fragmentation patterns indicating loss of isopropyl or cyclohexyl groups .
  • IR Spectroscopy : N-H stretches at 3300–3500 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹ .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalsStructural AssignmentEvidence Source
¹H NMRδ 2.7 ppm (t, J=6 Hz)N-CH₂-Cyclohexyl
ESI-MSm/z 199.3 [M+H]⁺Molecular ion confirmation
IR3350 cm⁻¹ (broad)Primary/secondary amine N-H

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence biological activity, and what methods determine stereoisomeric purity?

Methodological Answer:

  • Impact of Stereochemistry :
    The equatorial vs. axial orientation of the aminomethyl group on the cyclohexyl ring affects ligand-receptor binding. For example, equatorial conformers may enhance interaction with hydrophobic pockets in enzyme active sites .
  • Analytical Methods :
    • Chiral HPLC : Using columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to resolve enantiomers .
    • Circular Dichroism (CD) : Detects optical activity differences between stereoisomers .

Q. Experimental Design :

Synthesize diastereomers via chiral catalysts.

Compare bioactivity (e.g., IC₅₀ in receptor binding assays) to correlate stereochemistry with potency .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties and toxicity?

Methodological Answer:

  • In Vitro Models :
    • Hepatic Microsomes : Assess metabolic stability (CYP450 enzyme interactions) .
    • Caco-2 Cells : Measure permeability for oral bioavailability predictions .
  • In Vivo Models :
    • Rodent Forced Swim Test : Screen for CNS effects (e.g., antidepressant-like activity) .
    • Plasma Prolactin Assays : Translational biomarker for receptor engagement (e.g., κ-opioid receptor antagonism) .

Q. Table 3: Pharmacological Evaluation Workflow

ModelParameter MeasuredOutcome ExampleEvidence Source
Hepatic MicrosomesHalf-life (t₁/₂)t₁/₂ = 2.3 hrs (high clearance)
Mouse Social Defeat StressBehavioral ResponseReduced immobility time

Q. How can computational modeling predict target interactions and guide structural optimization?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., opioid receptors). Key residues: Asp138 and Tyr312 in κ-opioid receptors for hydrogen bonding .
  • QSAR Studies : Coramine substituent bulkiness (e.g., cyclohexyl vs. phenyl) with logP and IC₅₀ values .

Q. Steps for Optimization :

Generate 3D conformers of the compound.

Screen against target libraries (e.g., GPCRs).

Modify substituents to improve binding free energy (ΔG ≤ -9 kcal/mol) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis : Verify compound purity (>95% via HPLC) and stereochemical consistency .
  • Assay Standardization : Use positive controls (e.g., U-50488 for κ-opioid receptor assays) and replicate under identical conditions .
  • Meta-Analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. Table 4: Common Data Contradictions and Solutions

IssueResolution StrategyExample Evidence Discrepancy
Variability in IC₅₀ valuesValidate receptor expression levels in cell lines vs.
Conflicting solubility dataStandardize solvent systems (e.g., PBS vs. DMSO) vs.

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